3-Piperidinol, 4-chloro-
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Overview
Description
3-Piperidinol, 4-chloro- is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 3-position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol, 4-chloro- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 3-Piperidinol, 4-chloro- often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually obtained with high purity through distillation or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinol, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloropiperidin-3-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-Piperidinol, 4-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Piperidinol, 4-chloro- involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloropiperidine: Lacks the hydroxyl group at the 3-position.
3-Hydroxypiperidine: Lacks the chlorine atom at the 4-position.
4-Chloro-3-methylpiperidine: Contains a methyl group instead of a hydroxyl group at the 3-position.
Uniqueness
3-Piperidinol, 4-chloro- is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H10ClNO |
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Molecular Weight |
135.59 g/mol |
IUPAC Name |
4-chloropiperidin-3-ol |
InChI |
InChI=1S/C5H10ClNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |
InChI Key |
JRCKCUUPIJJPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1Cl)O |
Origin of Product |
United States |
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